2-(Dichloromethyl)-3-nitrothiophene
Description
2-(Dichloromethyl)-3-nitrothiophene is a halogenated and nitro-substituted thiophene derivative. Thiophene derivatives are widely studied for their electronic properties and roles in pharmaceuticals or materials science. The dichloromethyl and nitro groups likely enhance electrophilicity, making it a candidate for further functionalization or polymerization.
Properties
CAS No. |
175731-00-7 |
|---|---|
Molecular Formula |
C5H3Cl2NO2S |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-nitrothiophene |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5(7)4-3(8(9)10)1-2-11-4/h1-2,5H |
InChI Key |
VOFPPKLWROYODF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Synonyms |
2-(dichloroMethyl)-3-nitrothiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The dichloromethyl group (-CHCl₂) is strongly electron-withdrawing, enhancing electrophilic reactivity. In (dichloromethyl)benzene, this promotes substitution reactions, while in DCP, it facilitates esterification .
- Steric Considerations: Substituent placement (e.g., ortho vs. para) affects stability. For example, DCP’s phenol group enables hydrogen bonding, unlike (dichloromethyl)benzene .
2.2 Nitro-Substituted Thiophene Analogs
| Compound Name | Structure | CAS Number | Key Applications/Properties | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-methylthiophene | Thiophene with acetyl and methyl | - | Organic synthesis, flavor chemistry |
Key Observations :
- Nitro vs. Acetyl Groups : The nitro group in 2-(Dichloromethyl)-3-nitrothiophene increases electron deficiency compared to acetyl-substituted analogs like 2-acetyl-3-methylthiophene. This difference may influence reactivity in cycloaddition or polymerization reactions .
Research Findings and Limitations
- Synthetic Routes: Evidence describes the synthesis of DCP (a phenol analog) via dichloromethylation, which may parallel methods for this compound .
- Anticancer Potential: Pyrazolo-triazines with dichloromethyl groups inhibit cancer cell growth, hinting at possible bioactivity for nitro-thiophene derivatives .
- Data Gaps : The evidence lacks direct data on the target compound’s synthesis, stability, or applications. Comparisons are extrapolated from structural analogs.
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